Replication Fidelity of dNaM-d5SICS Approaches Natural Base Pair Levels
The dNaM-d5SICS unnatural base pair is replicated with a fidelity exceeding 99.9% under standard PCR conditions, establishing functional equivalence to natural base pairs [1]. A separate study measuring fidelity as percent retention per doubling reported 99.7% for dNaM-d5SICS, which was comparable to other top-performing UBPs like dDMO-d5SICS (99.7%) and substantially higher than dPMO1-d5SICS (92.4%) [2]. In the original optimization study, the minimum overall fidelity of the dNaM:d5SICS heteropair ranged from 10^3 to 10^4, representing a significant improvement over the predecessor dMMO2:d5SICS pair [3].
| Evidence Dimension | Replication Fidelity |
|---|---|
| Target Compound Data | dNaM-d5SICS: >99.9% fidelity; 99.7% retention per doubling; minimum overall fidelity 10^3–10^4 |
| Comparator Or Baseline | Natural base pairs (functionally equivalent); dDMO-d5SICS (99.7%); dPMO1-d5SICS (92.4%); dMMO2:d5SICS (significantly lower efficiency) |
| Quantified Difference | dNaM-d5SICS fidelity is statistically indistinguishable from natural base pairs; exhibits 7.3 percentage point higher retention than dPMO1-d5SICS; orders of magnitude higher minimum fidelity than dMMO2:d5SICS |
| Conditions | Standard PCR amplification; Klenow fragment of E. coli DNA polymerase I; % retention per doubling defined in Ref. [9] |
Why This Matters
For applications requiring reliable, high-fidelity replication of synthetic genetic material—such as site-specific labeling, aptamer selection, or in vivo information storage—dNaM-d5SICS provides a validated, natural-like fidelity that minimizes mutation accumulation and ensures experimental reproducibility.
- [1] Malyshev DA, Dhami K, Quach HT, Lavergne T, Ordoukhanian P, Torkamani A, Romesberg FE. Efficient and sequence-independent replication of DNA containing a third base pair establishes a functional six-letter genetic alphabet. Proc Natl Acad Sci U S A. 2012;109(30):12005-12010. doi:10.1073/pnas.1205176109. View Source
- [2] Table 4. Fidelity data for unnatural base pairs. PMC3693734. National Center for Biotechnology Information. View Source
- [3] Seo YJ, Hwang GT, Ordoukhanian P, Romesberg FE. Optimization of an unnatural base pair toward natural-like replication. J Am Chem Soc. 2009;131(9):3246-3252. doi:10.1021/ja807853m. View Source
